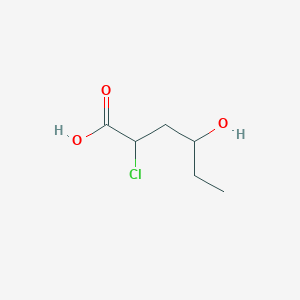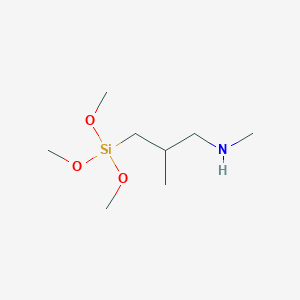
N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine: is an organosilicon compound with the molecular formula C8H21NO3Si . It is commonly used in various industrial and scientific applications due to its unique chemical properties. The compound is characterized by the presence of a trimethoxysilyl group attached to a propan-1-amine backbone, which imparts both hydrophobic and hydrophilic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine typically involves the reaction of N,N-dimethyl-3-aminopropylamine with trimethoxysilane . The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The process can be summarized as follows:
Reactants: N,N-dimethyl-3-aminopropylamine and trimethoxysilane.
Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature.
Procedure: The reactants are mixed and allowed to react, forming this compound as the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Condensation: Catalysts such as acids or bases.
Substitution: Various electrophiles, solvents like dichloromethane or ethanol.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Substituted amines or silanes.
Applications De Recherche Scientifique
N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine is widely used in scientific research due to its versatile properties:
Chemistry: Used as a coupling agent in the synthesis of silane-modified polymers and resins.
Biology: Employed in the surface modification of biomaterials to enhance biocompatibility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of adhesives, sealants, and coatings to improve adhesion and durability.
Mécanisme D'action
The mechanism of action of N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine involves the formation of covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, enhancing the adhesion between different materials. The amine group can also participate in nucleophilic substitution reactions, further contributing to its versatility.
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-3-aminopropyltrimethoxysilane
- 3-(Triethoxysilyl)propylamine
- N-(3-Trimethoxysilylpropyl)ethylenediamine
Uniqueness: N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine is unique due to its specific combination of a trimethoxysilyl group and a dimethylamine group. This combination imparts both hydrophobic and hydrophilic properties, making it highly versatile for various applications. Its ability to form stable siloxane bonds and participate in nucleophilic substitution reactions further distinguishes it from similar compounds.
Propriétés
Numéro CAS |
204990-37-4 |
|---|---|
Formule moléculaire |
C8H21NO3Si |
Poids moléculaire |
207.34 g/mol |
Nom IUPAC |
N,2-dimethyl-3-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C8H21NO3Si/c1-8(6-9-2)7-13(10-3,11-4)12-5/h8-9H,6-7H2,1-5H3 |
Clé InChI |
SMIDUPHNWFRONB-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC)C[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine](/img/structure/B14254710.png)
![3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14254713.png)
![[4-(4-Bromophenoxy)phenyl]phosphonic dichloride](/img/structure/B14254723.png)
![(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14254724.png)
![4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine](/img/structure/B14254727.png)
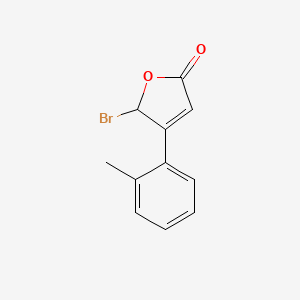
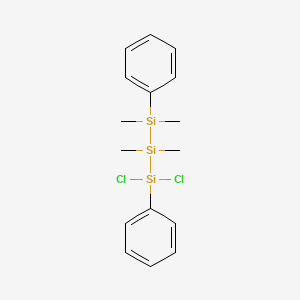
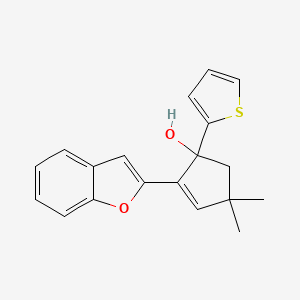
![Benzene, [3-(2-propenyl)-1-octynyl]-](/img/structure/B14254753.png)
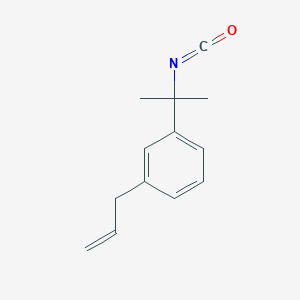
![7,8-dichloro-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14254768.png)
![N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14254772.png)
